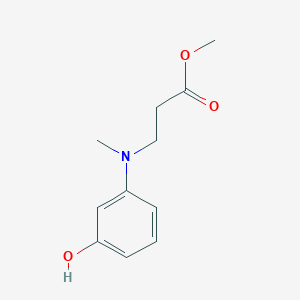
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, a methyl group, and a beta-alanine methyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester typically involves the reaction of 3-hydroxybenzaldehyde with N-methyl-beta-alanine in the presence of a suitable esterification agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds or other interactions with active sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine: Lacks the ester group, leading to different reactivity and applications.
N-(3-Hydroxyphenyl)-N-methyl-glycine Methyl Ester: Similar structure but with a glycine moiety instead of beta-alanine, affecting its chemical properties and biological activities.
N-(4-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester: The hydroxy group is positioned differently, leading to variations in reactivity and interactions.
Uniqueness
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is unique due to the specific positioning of the hydroxy group and the presence of the beta-alanine methyl ester moiety. These structural features confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl 3-(3-hydroxy-N-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(14)15-2)9-4-3-5-10(13)8-9/h3-5,8,13H,6-7H2,1-2H3 |
InChI 键 |
DOIHCDACELRCLO-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)OC)C1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
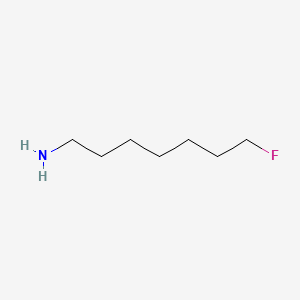

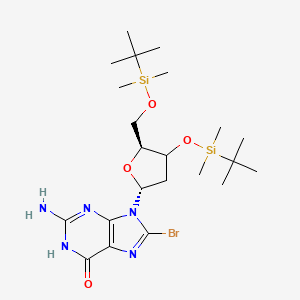
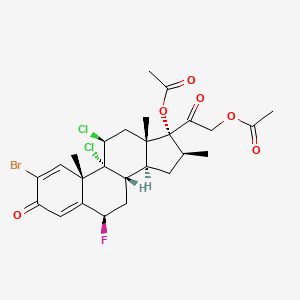
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

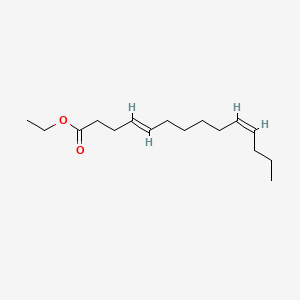
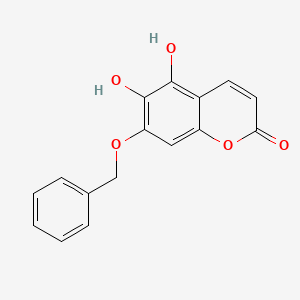
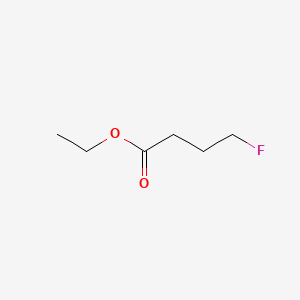
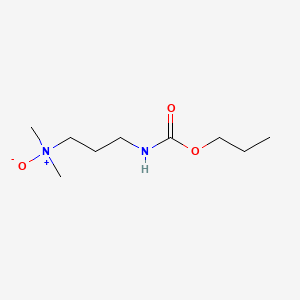
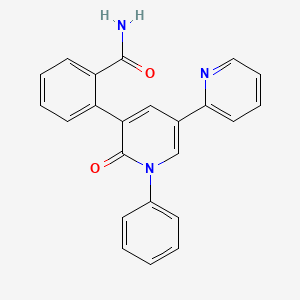
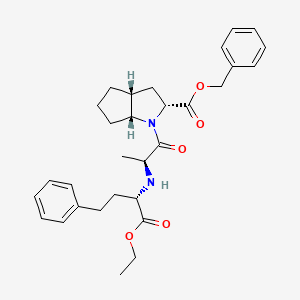
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
